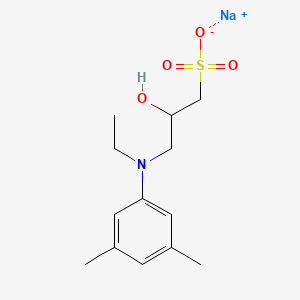

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate

Vue d'ensemble

Description

“N-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate” is a chemical compound with the linear formula C13H20NO6SNa . It has a molecular weight of 341.36 . This compound is a N-alkyl-N-sulfopropylaniline derivative widely used in diagnostic and biochemical tests .

Synthesis Analysis

The synthesis of this compound can be achieved from Sodium 3-Chloro-2-hydroxypropanesulfonate and Benzenamine, N-ethyl-3,5-dimethoxy .Molecular Structure Analysis

The SMILES string of this compound is [Na].CCN(CC(O)CS(O)(=O)=O)c1cc(OC)cc(OC)c1 . The InChI key is BTIDJAQNJLWPTI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound appears as a white powder . It is soluble in water . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Spectrophotometric Analysis

This compound is utilized in spectrophotometric methods for the determination of ultratrace amounts of copper (II) . It acts as a reagent in the oxidative coupling reaction of 3-methyl-2-benzothiazolinone hydrazone, producing an intensely colored dye. This application is crucial in environmental monitoring and industrial quality control where precise measurements of copper are required .

Catalytic Studies

The compound serves as a catalyst in various chemical reactions. Its role in enhancing the rate of reaction without being consumed is vital for research in organic synthesis and pharmaceutical development, where efficiency and selectivity of catalytic processes are of paramount importance .

Development of Dyes

In the field of dye development, this compound is used to produce colorants with specific properties. These dyes have applications ranging from textile manufacturing to the development of indicators for various analytical tests .

Biochemical Assays

Biochemists employ this compound in assays to quantify and detect the presence of certain biomolecules. Its reactivity and ability to form colored complexes make it a valuable tool in diagnostics and research laboratories .

Pharmaceutical Research

Pharmaceutical researchers use this compound in the synthesis of new drugs. Its chemical structure can be modified to create compounds with potential therapeutic effects, making it a starting point for drug discovery projects .

Material Science

In material science, this compound is used to modify the surface properties of materials. This can include creating hydrophilic surfaces on hydrophobic substrates, which has implications for biomedical device manufacturing .

Analytical Chemistry

Analytical chemists utilize this compound in the development of new analytical techniques. Its predictable reactivity can be harnessed to design novel methods for the detection and quantification of various chemical species .

Environmental Science

Environmental scientists use this compound to detect and measure pollutants. Its sensitivity to specific contaminants allows for the monitoring of environmental health and the assessment of pollution levels .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used as a reagent in diagnostic tests and biochemical experiments .

Mode of Action

It is known to be a high water-soluble aniline derivative . As a reagent, it likely interacts with other compounds to produce a detectable signal or change, facilitating the measurement or detection of specific biological or chemical processes.

Biochemical Pathways

It is used in colorimetric determination of hydrogen peroxide activity, suggesting it may be involved in oxidative stress pathways .

Propriétés

IUPAC Name |

sodium;3-(N-ethyl-3,5-dimethylanilino)-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S.Na/c1-4-14(8-13(15)9-19(16,17)18)12-6-10(2)5-11(3)7-12;/h5-7,13,15H,4,8-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXGRHNZZSMNRX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate | |

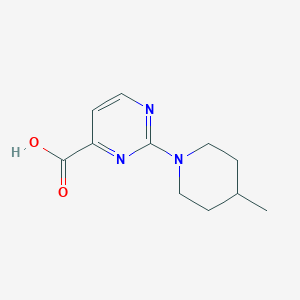

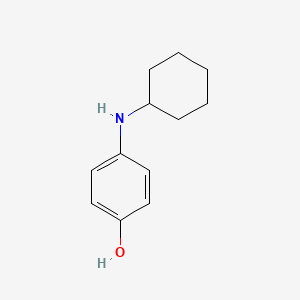

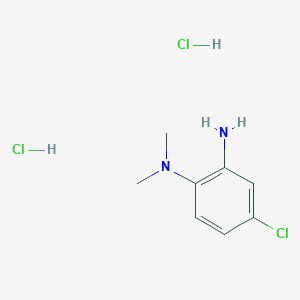

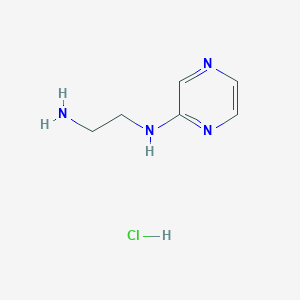

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B1452219.png)

![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)

![2-bromo-N-[2-(diethylamino)ethyl]butanamide](/img/structure/B1452228.png)

![N-[(2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1452230.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)

![[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1452240.png)